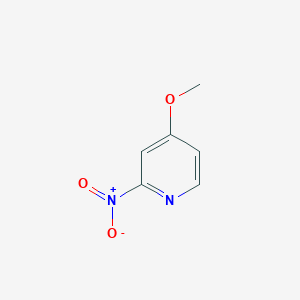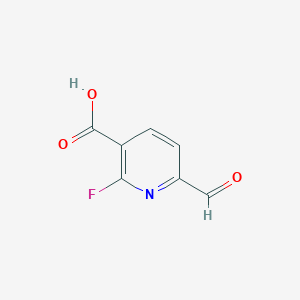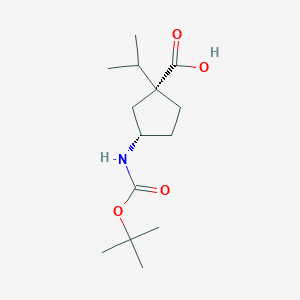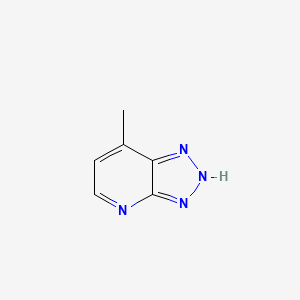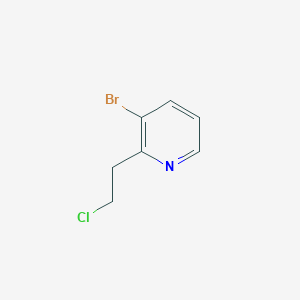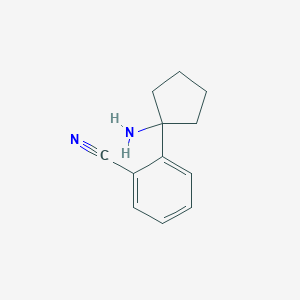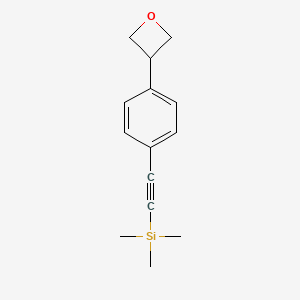
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with an oxetane ring and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The ethynyl group can be introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne . Finally, the trimethylsilyl group is introduced through silylation reactions using reagents such as trimethylsilyl chloride .
Industrial Production Methods
Industrial production of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paternò–Büchi reaction and Sonogashira coupling to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of various functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring can participate in ring-opening reactions, while the ethynyl group can undergo addition reactions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Lacks the oxetane and ethynyl groups, making it less versatile in chemical reactions.
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)germane: Similar structure but with a germanium atom instead of silicon, which can alter its reactivity and applications.
Uniqueness
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is unique due to the combination of the oxetane ring, ethynyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Propiedades
Fórmula molecular |
C14H18OSi |
|---|---|
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(oxetan-3-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)9-8-12-4-6-13(7-5-12)14-10-15-11-14/h4-7,14H,10-11H2,1-3H3 |
Clave InChI |
XGQUEAGVVRLUHT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)

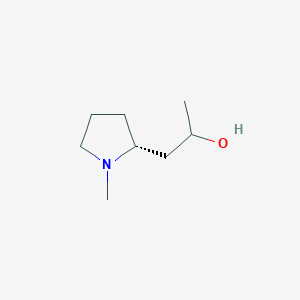
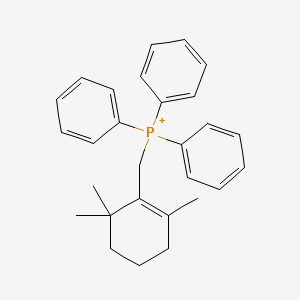

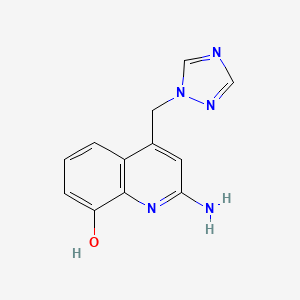
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
